molecular formula C12H8FNO2 B1501400 2-Fluoro-6-phenylpyridine-3-carboxylic acid CAS No. 505083-01-2

2-Fluoro-6-phenylpyridine-3-carboxylic acid

Cat. No.: B1501400
CAS No.: 505083-01-2
M. Wt: 217.2 g/mol
InChI Key: KIOCBLSWMMALPQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenylpyridine-3-carboxylic acid, also known as 2-Fluoro-6-phenylnicotinic acid or 2-Fluoro-6-phenyl-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C12H8FNO2 . It has a molecular weight of 217.2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and a phenyl group at the 6-position . The 3-position of the pyridine ring is substituted with a carboxylic acid group .

Properties

IUPAC Name

2-fluoro-6-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOCBLSWMMALPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673494
Record name 2-Fluoro-6-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505083-01-2
Record name 2-Fluoro-6-phenyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505083-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cool a solution of LDA (3.46 mmol) in anhydrous tetrahydrofuran (6 mL) to −78° C. Cannulate the 2-fluoro-6-phenylpyridine in anhydrous tetrahydrofuran (6 mL) to the cooled LDA solution. Stir at −78° C. for 30 minutes then bubble carbon dioxide gas through the solution for 10 minutes. Allow the reaction to come to room temperature and purge with argon. Extract the reaction with 1M sodium hydroxide and discard the organics. Acidify the aqueous layer with conc. HCl and extract with ethyl acetate. Dry the organic layer over magnesium sulfate, filter and evaporate to yield the title compound as a light yellow solid (405 mg, 65%). MS (m/e): 216.1 (M−).
Name
Quantity
3.46 mmol
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reactant
Reaction Step One
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6 mL
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6 mL
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Reaction Step Six
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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